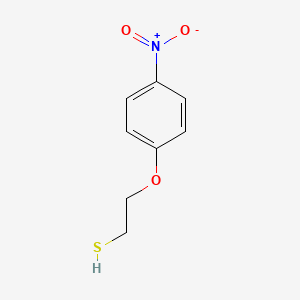![molecular formula C22H28N2O B2693509 2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole CAS No. 871562-40-2](/img/structure/B2693509.png)
2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a methyl group and a phenoxybutyl group attached to the benzodiazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the phenoxybutyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反应分析
Types of Reactions
2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activities.
相似化合物的比较
Similar Compounds
1,3-diazole derivatives: These compounds share the benzodiazole core and exhibit similar chemical properties.
Phenoxybutyl derivatives: Compounds with the phenoxybutyl group may have comparable biological activities.
Uniqueness
2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-methyl-1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-16(2)19-12-11-17(3)15-22(19)25-14-8-7-13-24-18(4)23-20-9-5-6-10-21(20)24/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXIZKWSHIIODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCCN2C(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
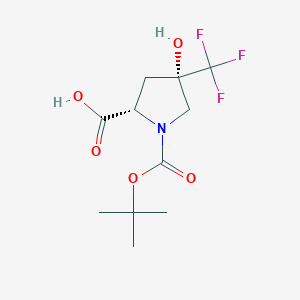
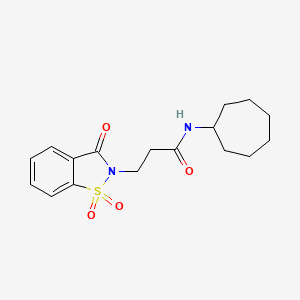
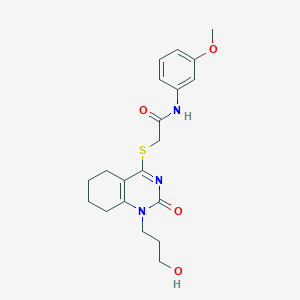
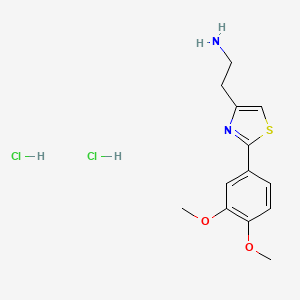
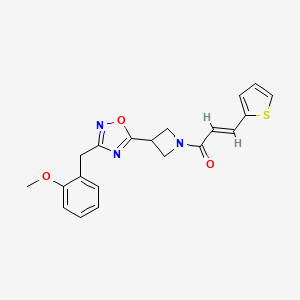
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2693435.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B2693436.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2693440.png)
![benzyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693442.png)
![tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate](/img/structure/B2693443.png)
![2-(2,3-DIMETHOXYPHENYL)-4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE](/img/structure/B2693444.png)
![1-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2693445.png)
![rel-(1R,2R,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/new.no-structure.jpg)
